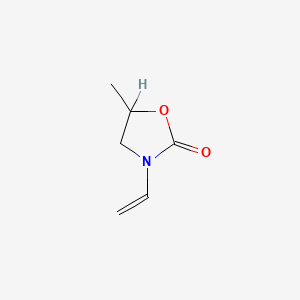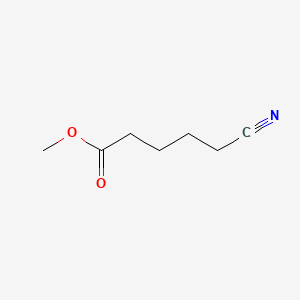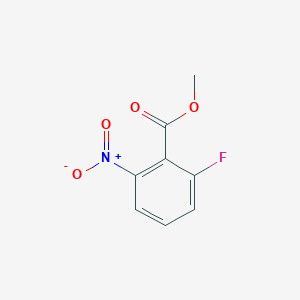
4-氯喹啉-3-醇
描述
4-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives, including 4-Chloroquinolin-3-ol, can be synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-3-ol can be analyzed using various techniques. The InChI key for 4-Chloroquinolin-3-ol is DEPRJVQVGXOXRN-UHFFFAOYSA-N . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 4-Chloroquinolin-3-ol can be complex and varied. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloroquinolin-3-ol can be determined using various techniques. For instance, its molecular weight is 179.6 g/mol. More detailed properties such as hardness, topography, and hydrophilicity can be determined using high-throughput material research .科学研究应用
药理作用和机制
氯喹及其衍生物,如羟氯喹,因其药理浓度对组织稳态的显着影响而被广泛研究,其靶向哺乳动物细胞中的不同信号通路。一个关键的兴趣领域是自噬调节,它在炎症和癌症进展之间的界面上起着至关重要的作用。这些化合物已被证明会影响细胞代谢和生物能量流动平衡,对组织代谢活性和免疫系统功能有重要影响 (Varışlı, Cen, & Vlahopoulos, 2019)。
癌症疗法
氯喹抑制溶酶体酸化,通过阻断自噬体融合和降解来阻止自噬的能力,使其成为癌症治疗的潜在辅助手段。与化疗药物和放射治疗联合使用时,它可以增强肿瘤细胞杀伤效果。这导致多项正在进行的临床试验,研究氯喹或羟氯喹单独或与其他抗癌药物联合使用 (Maycotte 等人,2012 年)。
抗病毒应用
氯喹已显示出直接的抗病毒作用,抑制多种病毒(包括黄病毒、逆转录病毒和冠状病毒)复制的 pH 依赖性步骤。它的免疫调节作用,如抑制肿瘤坏死因子 α 和白细胞介素 6 的产生/释放,介导了几种病毒性疾病的炎症并发症。这提出了将其用于艾滋病和严重急性呼吸综合征等疾病的临床管理的可能性 (Savarino 等人,2003 年)。
抗疟疾活性与耐药性管理
尽管出现了氯喹耐药性,但针对具有 4-氨基喹啉骨架的新类似物的研究仍在继续,以对抗耐药性疟疾菌株。这些努力包括研究构效关系,以开发对耐氯喹恶性疟原虫菌株仍具有抗疟疾活性的化合物。此类研究对于引入能够克服耐药性的新型抗疟疾药物至关重要 (Hocart 等人,2011 年)。
安全和危害
未来方向
The future directions for 4-Chloroquinolin-3-ol could involve further exploration of its therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, there is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
作用机制
- By inhibiting heme polymerase, 4-Chloroquinolin-3-ol prevents this conversion, leading to the accumulation of toxic heme within the parasite and ultimately killing it .
- This accumulation damages the parasite’s cellular structures and metabolic processes, ultimately causing its demise .
- The downstream effects include:
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
属性
IUPAC Name |
4-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROCQRVPMDNMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345078 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-3-ol | |
CAS RN |
32435-60-2 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)
![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)








